N-Biotinyl-3-aminopropyl Solketal
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Overview
Description
N-Biotinyl-3-aminopropyl Solketal is a chemical compound that combines the properties of biotin and solketal. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. Solketal, on the other hand, is a glycerol derivative that is often used as a protecting group in organic synthesis. The combination of these two molecules results in a compound with unique properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-3-aminopropyl Solketal typically involves the reaction of biotin with 3-aminopropyl solketal. One common method involves treating biotin with a mixture of hydrochloric acid and tetrahydrofuran to remove the isopropylidene group, followed by reaction with 3-aminopropyl solketal under appropriate conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow technology, which allows for the efficient and scalable synthesis of the compound. This method leverages the principles of process intensification to optimize reaction conditions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-3-aminopropyl Solketal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-Biotinyl-3-aminopropyl Solketal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for various functional groups.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules for detection and analysis.
Medicine: this compound is utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of N-Biotinyl-3-aminopropyl Solketal involves its interaction with specific molecular targets and pathways. In biological systems, the biotin moiety can bind to avidin or streptavidin, forming strong non-covalent interactions. This property is exploited in various bioconjugation and detection techniques. The solketal component provides stability and protection to the biotin moiety, enhancing its overall functionality .
Comparison with Similar Compounds
Similar Compounds
N-Biotinyl-3-aminopropyl Solketal-d5: A deuterated version of the compound used in stable isotope labeling.
Biotinyl phosphotyrosinyl phosphoramidite: Used for the incorporation of multiple reporter groups on synthetic oligonucleotides.
Uniqueness
This compound is unique due to its combination of biotin and solketal, which imparts both stability and functionality. This makes it particularly valuable in applications requiring biotinylation and protection of sensitive functional groups .
Properties
CAS No. |
131606-43-4 |
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Molecular Formula |
C₁₉H₃₃N₃O₅S |
Molecular Weight |
415.55 |
Synonyms |
N-[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
Origin of Product |
United States |
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